tert-Butyl 3-hydroxy-4-nitrobenzoate
Overview
Description
tert-Butyl 3-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C11H13NO5. It is a pale-yellow to yellow-brown solid at room temperature. This compound is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-hydroxy-4-nitrobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-4-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-tert-butyl-4-nitrobenzaldehyde or 3-tert-butyl-4-nitrobenzoic acid.
Reduction: Formation of 3-tert-butyl-4-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-hydroxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-nitrobenzoate involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. The compound can undergo redox reactions, where the nitro group is reduced to an amine, influencing various biochemical pathways. The ester group can also participate in hydrolysis reactions, releasing the corresponding acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxy-3-nitrobenzoate
- tert-Butyl 3-hydroxy-4-methylbenzoate
- tert-Butyl 3-hydroxy-4-chlorobenzoate
Uniqueness
tert-Butyl 3-hydroxy-4-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Biological Activity
tert-Butyl 3-hydroxy-4-nitrobenzoate (CAS Number: 123330-86-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl ester group, a hydroxyl group, and a nitro group attached to a benzoate backbone. This unique arrangement allows the compound to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity , potentially protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may inhibit the growth of certain bacteria, although further research is needed to confirm these effects and determine the specific mechanisms involved.
The biological activity of this compound is primarily attributed to the interactions of its functional groups with biological targets:
- Hydroxyl Group : Participates in hydrogen bonding and can modulate enzyme activity.
- Nitro Group : Can undergo reduction to form an amine, influencing various biochemical pathways.
- Ester Group : Enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique positioning of this compound within its chemical family:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 4-hydroxy-3-nitrobenzoate | Methyl ester instead of tert-butyl | Antioxidant properties |
Tert-butyl 4-hydroxy-3-nitrobenzoate | Hydroxyl and nitro groups at different positions | Potential anti-inflammatory effects |
Methyl 3-methoxy-4-nitrobenzoate | Methoxy group instead of hydroxyl | Similar antioxidant activity |
Tert-butyl 3-methoxy-4-nitrobenzoate | Methoxy substituent at the 3-position | Enhanced solubility and bioavailability |
This table illustrates how this compound may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Activity : A study on benzothiazole derivatives highlighted their efficacy against antibiotic-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting that similar compounds might also exhibit potent antibacterial properties .
- Toxicity Assessments : The safety profile of related compounds has been evaluated through various assays. For instance, compounds similar to this compound have shown low toxicity in mammalian cells while maintaining antimicrobial efficacy .
- Mechanistic Studies : Research indicates that compounds with hydroxyl and nitro functionalities can modulate enzyme activities involved in oxidative stress pathways. These findings support further investigation into the specific interactions of this compound with target enzymes .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)7-4-5-8(12(15)16)9(13)6-7/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFALFMMBSPRIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600960 | |
Record name | tert-Butyl 3-hydroxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123330-86-9 | |
Record name | tert-Butyl 3-hydroxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.